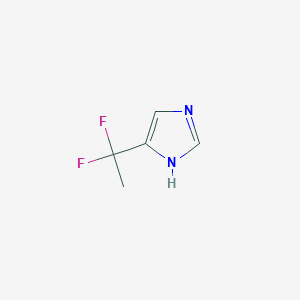

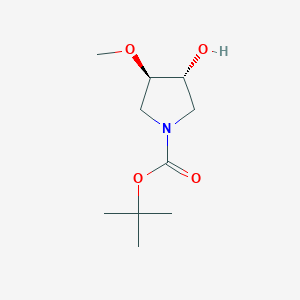

5-(1,1-Difluoroethyl)-1H-imidazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“5-(1,1-Difluoroethyl)-1H-imidazole” is a theoretical compound based on the imidazole core structure. Imidazole is a planar five-membered ring that is polar and bifunctional, containing both a nitrogen atom and an imine. It is a key component in many biological systems and pharmaceuticals .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, there are general methods for synthesizing imidazole derivatives. For instance, the reaction of 2,3-diaminopyridine with 1,1-difluoroethylamine in dichloromethane can yield a fluorinated pyrazine .

Chemical Reactions Analysis

Fluorinated diazoalkanes, which could be structurally similar to “this compound”, have been used in cycloaddition reactions. These reactions have led to the synthesis of fluoroalkyl- and sulfone-substituted pyrazolines .

科学的研究の応用

Comprehensive Review in Imidazole-Based Medicinal Chemistry

Imidazole derivatives exhibit wide bioactivities due to their ability to bind with various enzymes and receptors, showing potential as anticancer, antifungal, antibacterial, and anti-inflammatory agents, among others. Their structural features make them suitable for diagnostics and as pathologic probes, demonstrating their significant value in medicinal chemistry (Zhang et al., 2014).

Synthesis and Applications in Material Science

Imidazopyridines, recognized for their structural character, find applications in material science. The synthesis of these compounds from readily available chemicals underlines their importance in various branches of chemistry (Bagdi et al., 2015).

Advanced Arylation Techniques for Imidazoles

Techniques for the sequential arylation of imidazole C-H bonds and regioselective N-alkylation have been developed, facilitating the synthesis of complex arylated imidazoles. These methods allow for the use of low-cost arene donors, contributing to practical applications in both academia and industry (Joo et al., 2010).

Biomass Conversion and CO2 Fixation

Imidazolium salts and their derivatives are explored for sustainability in biomass conversion and CO2 capture/utilization. Their role in green synthesis, separation, and as green materials underscores the environmental significance of imidazole derivatives (Zhang & Chan, 2010).

Ferroelectricity and Antiferroelectricity in Benzimidazoles

Certain benzimidazoles exhibit above-room-temperature ferroelectricity and antiferroelectricity, offering potential for lead- and rare-metal-free ferroelectric devices. This property is attributed to proton tautomerization within the imidazole chains, presenting a new direction for material science research (Horiuchi et al., 2012).

Coordination Supramolecular Systems

Imidazole derivatives serve as excellent candidates for targeted metal–organic frameworks (MOFs), with their N-donor coordination sites facilitating the construction of advanced crystalline materials with desirable properties and functionalities (Chen, 2016).

特性

IUPAC Name |

5-(1,1-difluoroethyl)-1H-imidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N2/c1-5(6,7)4-2-8-3-9-4/h2-3H,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBRYSSVGWRMSNM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CN=CN1)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,3-dimethoxy-N-[4-(4-methoxy-3-methylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2658956.png)

![N-isopentyl-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2658959.png)

![1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658961.png)

![[1-(2-Phenylmethoxyethyl)piperidin-4-yl]methanol;hydrochloride](/img/structure/B2658968.png)

![Lithium;2-cyano-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetate](/img/structure/B2658969.png)

![Benzyl 2-cyano-2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]acetate](/img/structure/B2658972.png)

![2-Acetamido-N-[cyano-[3-(trifluoromethyl)phenyl]methyl]-3-(6-fluoro-1H-indol-3-yl)propanamide](/img/structure/B2658974.png)

![1-[7-(3-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]-N-(1-phenylethyl)piperidine-4-carboxamide](/img/structure/B2658977.png)

![2-((6-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2658978.png)